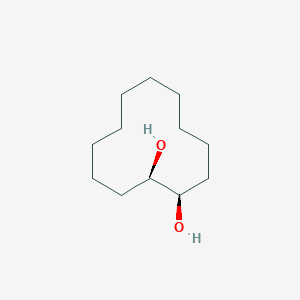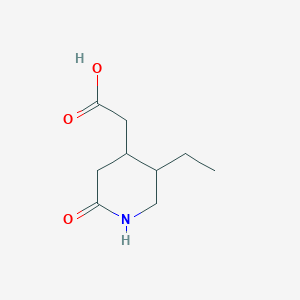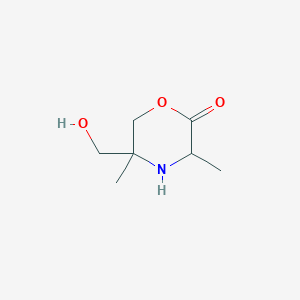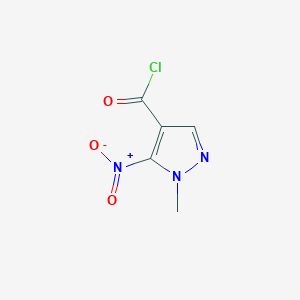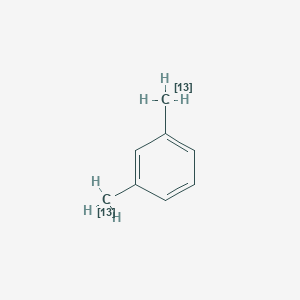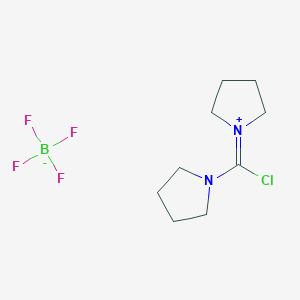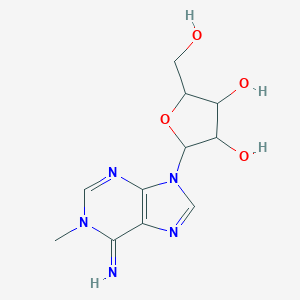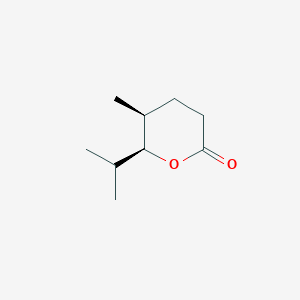
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its common name, Levomilnacipran, and is classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI).
Mecanismo De Acción
The mechanism of action of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps regulate mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, which is a neurotransmitter that plays a crucial role in reward and motivation. It has also been shown to decrease the levels of cortisol, which is a hormone that is associated with stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it an ideal candidate for studying the effects of these neurotransmitters. However, one of the limitations of using (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one. One potential direction is the development of more selective and potent (5S,6S)-5-Methyl-6-propan-2-yloxan-2-ones. Another direction is the study of the long-term effects of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one on the brain and body. Additionally, the compound could be studied for its potential applications in the treatment of other disorders, such as chronic pain and addiction.
Conclusion:
In conclusion, (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one is a chemical compound that has shown promise in the treatment of various disorders. The compound has been extensively studied for its potential applications in depression, anxiety, and chronic pain. The synthesis method involves the reaction between 5-methyl-6-propan-2-yl-2-oxo-1,3-oxazinane and lithium aluminum hydride. The mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. The compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one, including the development of more selective and potent (5S,6S)-5-Methyl-6-propan-2-yloxan-2-ones and the study of its long-term effects.
Métodos De Síntesis
The synthesis of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one involves the reaction between 5-methyl-6-propan-2-yl-2-oxo-1,3-oxazinane and lithium aluminum hydride. The reaction yields the desired compound as a white crystalline solid with a melting point of 167-169°C.
Aplicaciones Científicas De Investigación
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one has been extensively studied for its potential applications in the treatment of various disorders, including depression, anxiety, and chronic pain. The compound has been shown to be effective in regulating the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation.
Propiedades
IUPAC Name |
(5S,6S)-5-methyl-6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3/t7-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-CBAPKCEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O[C@H]1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
